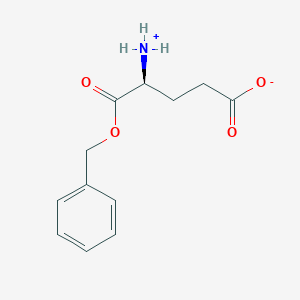

H-Glu-Obzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKKJHBHCZXTQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-09-6 | |

| Record name | 13030-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Glu-Obzl chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of H-Glu-Obzl Variants

For researchers, scientists, and drug development professionals, understanding the chemical properties and structure of protected amino acids is fundamental for their effective application in peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of this compound, a term that can refer to several derivatives of glutamic acid with benzyl (B1604629) ester protecting groups. We will delineate the properties of the three main forms: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), L-Glutamic acid α-benzyl ester (this compound), and L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl).

Chemical Structure and Identification

The ambiguity of "this compound" necessitates a clear distinction between its isomeric forms. The position of the benzyl ester group significantly influences the molecule's reactivity and its application in peptide synthesis.

-

L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH): The most common variant, where the side chain (gamma) carboxyl group is protected by a benzyl ester.

-

L-Glutamic acid α-benzyl ester (this compound): The carboxyl group at the alpha-carbon is protected by a benzyl ester.

-

L-Glutamic acid di-benzyl ester (H-Glu(OBzl)-OBzl): Both the alpha and gamma carboxyl groups are protected by benzyl esters.

A summary of their key structural identifiers is presented below.

| Identifier | L-Glutamic acid γ-benzyl ester | L-Glutamic acid α-benzyl ester | L-Glutamic acid di-benzyl ester |

| Synonyms | H-Glu(OBzl)-OH, L-Glutamic acid 5-benzyl ester | H-L-Glu-OBzl, L-Glutamic acid 1-benzyl ester | H-Glu(OBzl)-OBzl HCl, L-Glutamic acid dibenzyl ester hydrochloride |

| CAS Number | 1676-73-9[1][2][3] | 13030-09-6[4][5] | 4561-10-8[6][7] |

| Molecular Formula | C₁₂H₁₅NO₄[1][3] | C₁₂H₁₅NO₄[4][8] | C₁₉H₂₁NO₄ (Free base)[6] |

| IUPAC Name | (2S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid[2][9] | (4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid[4] | (2S)-2-amino-5-(benzyloxy)-5-oxopentanoate benzyl ester hydrochloride |

| SMILES String | N--INVALID-LINK--C(O)=O[10][11] | C1=CC=C(C=C1)COC(=O)--INVALID-LINK--O)N[4] | C1=CC=C(C=C1)COC(=O)CC--INVALID-LINK--N.Cl |

| InChI Key | BGGHCRNCRWQABU-JTQLQIEISA-N[3][9][10] | HFZKKJHBHCZXTQ-JTQLQIEISA-N[4] | Not readily available |

Physicochemical Properties

The physical and chemical properties of these compounds are crucial for their handling, storage, and reaction conditions. The data presented here is compiled from various sources and represents typical values.

| Property | L-Glutamic acid γ-benzyl ester | L-Glutamic acid α-benzyl ester | L-Glutamic acid di-benzyl ester |

| Molecular Weight | 237.25 g/mol [1][3] | 237.25 g/mol [8] | 327.38 g/mol (Free base) |

| Appearance | White to off-white crystalline powder[1] | White powder | White solid |

| Melting Point | 181-182 °C[1][3][10] | 155-175 °C | Not readily available |

| Optical Activity | [α]20/D +19±2°, c = 1% in acetic acid[10][11] | Not readily available | Not readily available |

| Solubility | Soluble in polar organic solvents; slightly soluble in acetic acid, DMSO, and methanol (B129727) (with heating).[2][3] | Not readily available | Not readily available |

| Storage | 2-8°C[3][10][11] | Room temperature, dry | Room temperature, dry[6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound derivatives are essential for their successful application in research and development.

Synthesis of L-Glutamic acid γ-benzyl ester

Objective: To synthesize γ-benzyl L-glutamate from L-glutamic acid and benzyl alcohol.

Materials:

-

L-glutamic acid

-

Benzyl alcohol

-

60% Sulfuric acid

-

Sodium bicarbonate

-

Ice

-

Water (carbon dioxide-free)

-

Acetone

-

Ether

Procedure:

-

Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.[8]

-

Heat the mixture to 70°C and stir for 45 minutes.[8]

-

Cool the solution and then apply a vacuum of approximately 100 mm.[8]

-

Reheat the reaction to 70°C and distill off water for about 4.5 hours.[8]

-

After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 liters of water.[8]

-

Collect the resulting precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water and 8 liters of acetone.[8]

-

Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.[8]

-

For purification, recrystallize the crude product from 12.5 liters of hot water.[8]

-

Filter the hot solution and allow it to cool, followed by overnight refrigeration.[8]

-

Collect the recrystallized product, wash with cold water and then with THF, and dry to obtain pure γ-benzyl L-glutamate.[8]

HPLC Analysis of Protected Amino Acids

Objective: To analyze the purity of this compound derivatives using High-Performance Liquid Chromatography (HPLC).

General Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile.

-

HPLC System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

-

Detection: Monitor the elution of the compound using a UV detector, typically at 214 nm and 280 nm.

-

Analysis: The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Note: This is a general protocol and may need to be optimized for the specific this compound derivative and HPLC system being used.

Visualization of Experimental Workflows

The primary application of H-Glu(OBzl)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing glutamic acid residues into a peptide chain. The benzyl ester protects the side-chain carboxyl group during peptide bond formation.

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using H-Glu(OBzl)-OH.

This diagram illustrates the cyclical nature of SPPS, starting with a solid support (resin), followed by the deprotection of the N-terminal protecting group (Fmoc), coupling of the protected amino acid (H-Glu(OBzl)-OH), and washing steps. This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves cleavage of the peptide from the resin and removal of all protecting groups.

Applications in Research and Development

H-Glu(OBzl)-OH and its isomers are invaluable tools in the synthesis of peptides and peptidomimetics. The benzyl protecting group is stable under the conditions used for Fmoc-based SPPS but can be readily removed by catalytic hydrogenation or strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This selective protection allows for the controlled formation of peptide bonds and the synthesis of complex peptide sequences.[1] These synthetic peptides have wide-ranging applications in drug discovery, diagnostics, and as research tools to study biological processes.[1]

References

- 1. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 5. Boc-Glu(OBzl)-OH = 98.0 T 13574-13-5 [sigmaaldrich.com]

- 6. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. prepchem.com [prepchem.com]

- 9. Cbz-L-Glutamic acid 1-benzyl ester(3705-42-8) 1H NMR spectrum [chemicalbook.com]

- 10. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR [m.chemicalbook.com]

- 11. H-Glu(OBzl)-Gly-OH|lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis of L-Glutamic Acid γ-Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for L-Glutamic acid γ-benzyl ester, a crucial intermediate in the production of polypeptides and other pharmaceuticals.[1][2] The document details various chemical and biocatalytic methodologies, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols. Visualizations of the synthesis workflows are provided to facilitate a clear understanding of the processes.

Introduction

L-Glutamic acid γ-benzyl ester is a derivative of L-glutamic acid where the γ-carboxylic acid group is protected by a benzyl (B1604629) group. This selective protection is vital in peptide synthesis to ensure that the α-carboxylic acid group is available for peptide bond formation. Its derivatives are also key components in the synthesis of polymers for various biological applications, including drug delivery systems.[2] The synthesis of this compound can be challenging due to the presence of two carboxylic acid groups, which can lead to the formation of a mixture of α- and γ-esters, as well as the di-ester.[1] This guide explores several prominent synthesis routes, focusing on their efficiency, selectivity, and experimental feasibility.

Chemical Synthesis Pathways

Several chemical methods have been developed for the synthesis of L-Glutamic acid γ-benzyl ester. The most common approaches involve direct esterification with benzyl alcohol under acidic conditions or metal-promoted selective esterification.

Acid-Catalyzed Direct Esterification

A traditional and straightforward method for synthesizing L-Glutamic acid γ-benzyl ester is the direct esterification of L-glutamic acid with benzyl alcohol using a strong acid catalyst, such as sulfuric acid.[3][4]

Experimental Protocol:

-

In a round bottom flask equipped with a distillation head, combine L-glutamic acid, benzyl alcohol, and 60% sulfuric acid.[3]

-

Heat the mixture to 70°C and stir for approximately 45 minutes.[3]

-

Cool the resulting solution and apply a reduced pressure to distill off water at 70°C for about 4.5 hours.[3]

-

After allowing the reaction mixture to stand overnight, it will become viscous. Slowly add this to a stirred mixture of sodium bicarbonate, ice, and water to precipitate the crude product.[3]

-

Collect the precipitate by filtration and wash it with carbon dioxide-free water and acetone.[3]

-

Air-dry the precipitate, followed by trituration with ether and further drying to yield the desired γ-benzyl L-glutamate.[3]

-

For purification, the crude product can be recrystallized from hot water. The recrystallized product is then collected, washed with cold water and THF, and dried in vacuo.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | ||

| L-Glutamic Acid | 1416 g | [3] |

| 60% Sulfuric Acid | 1560 g | [3] |

| Benzyl Alcohol | 1152 g | [3] |

| Yield | ||

| Crude Product | 1044 g | [3] |

| Recrystallized Product | 693 g | [3] |

| Melting Point | 156-157°C | [3] |

Logical Workflow for Acid-Catalyzed Esterification:

Caption: Workflow of Acid-Catalyzed Synthesis.

Copper(II) Chloride Promoted Selective Esterification

To improve the selectivity towards the γ-ester and avoid the formation of byproducts, a method utilizing copper(II) chloride as a promoter has been developed. This approach offers high selectivity and yield.[1] The coordination of the Cu2+ ion to the amino and α-carboxyl groups increases the acidity of the α-carboxyl group, which in turn promotes the selective esterification at the γ-position.[1]

Experimental Protocol:

A detailed experimental protocol for this specific method was not available in the searched literature. However, the general principle involves the reaction of L-glutamic acid and benzyl alcohol in the presence of CuCl2. A key advantage of this method is its tolerance to water, allowing the reaction to proceed without the need for water removal.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | CuCl2 | [1] |

| Selectivity | 100% | [1] |

| Yield | 95.31% | [1] |

Proposed Reaction Pathway:

Caption: CuCl2-Promoted Selective Esterification.

Synthesis via N-Carboxyanhydride (NCA) Intermediate

An alternative route to L-Glutamic acid γ-benzyl ester involves its use as a monomer for polymerization. The synthesis of the monomer itself is a key step. This pathway first prepares the γ-benzyl ester and then converts it into an N-carboxyanhydride (NCA) for subsequent polymerization.

Preparation of γ-Benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

The synthesis of the NCA derivative is a crucial step for the ring-opening polymerization to form poly(γ-benzyl-L-glutamate).

Experimental Protocol:

-

React L-Glutamic acid γ-benzyl ester with triphosgene (B27547) in anhydrous ethyl acetate (B1210297) under a nitrogen atmosphere at 105°C for 2 hours.[5]

-

Precipitate the product in hexane (B92381) at -20°C overnight.[5]

-

Dissolve the filtered product in ethyl acetate and recrystallize it from hexane at -20°C. Repeat the recrystallization process five times.[5]

-

Dry the final product, γ-benzyl-L-glutamate N-carboxy anhydride (B1165640) (BGNCA), under vacuum at 40°C overnight.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | ||

| L-Glutamic acid γ-benzyl ester | 4 g | [5] |

| Triphosgene | 2.5 g | [5] |

| Anhydrous Ethyl Acetate | 120 ml | [5] |

| Reaction Conditions | ||

| Temperature | 105°C | [5] |

| Time | 2 hours | [5] |

Experimental Workflow for NCA Synthesis:

Caption: Synthesis of BGNCA.

Conclusion

The synthesis of L-Glutamic acid γ-benzyl ester can be achieved through several effective pathways. The choice of method depends on the desired scale, purity requirements, and available resources. The acid-catalyzed direct esterification is a classical and scalable method, though it may require extensive purification to remove byproducts. The copper(II) chloride promoted method offers excellent selectivity and high yields under milder conditions. For applications in polymer chemistry, the synthesis via the N-carboxyanhydride intermediate is the preferred route. Each method presents a unique set of advantages and challenges, and a thorough understanding of the experimental details is crucial for successful synthesis.

References

A Technical Guide to Benzyl-Protected Glutamic Acid Derivatives in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key benzyl-protected derivatives of glutamic acid: L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) and L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl •HCl). These compounds are fundamental building blocks in the field of peptide synthesis, playing a crucial role in the development of novel therapeutics, diagnostic agents, and biochemical probes. This document details their chemical properties, synthesis protocols, and applications in drug discovery and development.

Core Chemical Data

The accurate identification and characterization of these reagents are paramount for reproducible experimental outcomes. The following tables summarize the key quantitative data for H-Glu(OBzl)-OH and H-Glu(OBzl)-OBzl •HCl.

| Compound Name | L-Glutamic acid γ-benzyl ester |

| Synonyms | H-Glu(OBzl)-OH, (2S)-2-amino-5-oxo-5-(phenylmethoxy)pentanoic acid |

| CAS Number | 1676-73-9 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol [1] |

| Compound Name | L-Glutamic acid dibenzyl ester hydrochloride |

| Synonyms | H-Glu(OBzl)-OBzl •HCl |

| CAS Number | 4561-10-8 |

| Molecular Formula | C₁₉H₂₂ClNO₄ |

| Molecular Weight | 363.84 g/mol [2] |

The Role of Benzyl (B1604629) Protection in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional groups of amino acids. The benzyl ester group serves as a robust protecting group for the carboxylic acid functionalities of glutamic acid. This protection is critical for directing the peptide bond formation to the desired amino and carboxyl termini.

The use of H-Glu(OBzl)-OH and H-Glu(OBzl)-OBzl •HCl is particularly valuable in solid-phase peptide synthesis (SPPS), where controlled and sequential addition of amino acids is necessary to build a specific peptide sequence. The benzyl groups effectively mask the acidic side chain of glutamic acid, preventing it from interfering with the coupling reactions of the peptide backbone.

Experimental Protocols: Synthesis of Benzyl-Protected Glutamic Acid

The following are illustrative protocols for the synthesis of L-Glutamic acid γ-benzyl ester and its dibenzyl ester derivative.

Synthesis of L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH)

This protocol describes a common method for the selective esterification of the γ-carboxyl group of L-glutamic acid.

Materials:

-

L-glutamic acid

-

Benzyl alcohol

-

60% Sulfuric acid

-

Sodium bicarbonate

-

Ice

-

Water

-

Acetone

-

Ether

Procedure:

-

Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

-

Heat the mixture to 70°C and stir for 45 minutes.

-

Cool the solution and apply a reduced pressure of approximately 100 mm.

-

Reheat the reaction to 70°C and distill off water for about 4.5 hours.

-

After cooling, slowly add the viscous reaction mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

-

Collect the resulting precipitate by filtration and wash with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.

-

Recrystallize the crude product from hot water to obtain pure γ-benzyl L-glutamate.

Applications in Drug Development and Research

The primary application of H-Glu(OBzl)-OH and its derivatives lies in their role as essential building blocks for the synthesis of peptides with therapeutic potential. The incorporation of glutamic acid residues can enhance the hydrophilicity and influence the structural and receptor-binding properties of a polypeptide.

Peptide-Based Drug Discovery

Benzyl-protected glutamic acid is instrumental in the synthesis of a wide array of therapeutic peptides, including those for metabolic diseases, oncology, and infectious diseases. For instance, the strategic placement of glutamic acid residues in glucagon-like peptide-1 (GLP-1) receptor agonists can improve their pharmacokinetic profiles and therapeutic efficacy in the treatment of type 2 diabetes and obesity. The ability to control the precise sequence and composition of these peptides, facilitated by protected amino acids like H-Glu(OBzl)-OH, is fundamental to modern drug discovery.

Drug Delivery Systems

Beyond its use in peptide synthesis, poly(γ-benzyl-L-glutamate) (PBLG), a polymer synthesized from H-Glu(OBzl)-OH, has been investigated for its potential in drug delivery systems. The properties of these polypeptide-based platforms can be modulated to control the release of encapsulated drugs. For example, the homopolymer of PBLG exhibits a helical structure and has been shown to provide a moderate release rate for certain drugs. By creating copolymers, such as with polyethylene (B3416737) glycol (PEG), the release characteristics can be tailored for specific therapeutic applications, offering a versatile platform for controlled drug release.

Deprotection of the Benzyl Ester Group

A critical step in the completion of peptide synthesis is the removal of the protecting groups to yield the final, biologically active peptide. The benzyl ester is typically cleaved under mild conditions, preserving the integrity of the peptide backbone.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: This is a widely used method where the protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This cleaves the benzylic C-O bond, releasing the free carboxylic acid.

-

Acidolysis: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can also be used to remove the benzyl group. The choice of acid and reaction conditions can be optimized to ensure selective deprotection without damaging the peptide.

Experimental and Logical Workflows

The following diagrams illustrate the key processes involving benzyl-protected glutamic acid.

Caption: Synthesis workflow for L-Glutamic acid γ-benzyl ester.

Caption: Role of H-Glu(OBzl)-OH in a typical peptide synthesis workflow.

References

Solubility Profile of L-Glutamic Acid γ-Benzyl Ester (H-Glu-Obzl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl), a critical parameter for its application in peptide synthesis, drug development, and other research areas. The document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and illustrates a typical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound and its derivatives is influenced by the specific form of the compound (e.g., free amino acid, salt, or N-protected), the solvent, and the temperature. The following table summarizes the available quantitative solubility data. It is important to note that comprehensive data across a wide range of solvents is limited in publicly available literature.

| Compound Name | CAS Number | Solvent | Solubility | Concentration (mM) | Notes |

| L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) | 1676-73-9 | Water | 2 mg/mL[1] | 8.43 mM | Requires sonication for dissolution.[1] |

| L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl·HCl) | 4561-10-8 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 274.85 mM | Requires sonication for dissolution. |

| Nα-Boc-L-glutamic acid γ-benzyl ester (Boc-Glu(OBzl)-OH) | 13574-13-5 | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 296.41 mM | Saturation point not specified. |

| Nα-Z-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) | 5680-86-4 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 269.27 mM | Requires sonication for dissolution.[2] |

| Nα-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH) | 123639-61-2 | Dimethyl Sulfoxide (DMSO) | 200 mg/mL[3] | 435.27 mM |

Qualitative Solubility Information

In the absence of precise quantitative data for this compound in a broader range of solvents, qualitative descriptions from various sources are valuable.

-

L-Glutamic acid dibenzyl ester p-toluenesulfonate is reported to be readily soluble in organic solvents such as ethanol.[1]

-

L-Glutamic acid dibenzyl ester hydrochloride is soluble in chloroform (B151607), dichloromethane, ethyl acetate, and acetone.[4]

-

The parent compound, L-Glutamic acid , is soluble in water but has poor solubility in methanol, ethanol, ether, and acetone.[5] The presence of the benzyl (B1604629) ester in this compound significantly alters this profile, increasing its affinity for organic solvents.

-

Poly-γ-benzyl-L-glutamate , a polymer of this compound, is soluble in chloroform (at 50 mg/mL), dimethylformamide, benzene, toluene, and methylene (B1212753) chloride.[6] It adopts a random coil conformation in trifluoroacetic acid (TFA) and dichloroacetic acid (DCA).[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a commonly employed and reliable technique.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Preparation : An excess amount of the solid this compound is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial).

-

Equilibration : The container is agitated (e.g., using a shaker or stirrer) in a temperature-controlled environment for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid. Filtration is typically performed using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.

-

Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.

-

UV-Vis Spectrophotometry : If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis : This involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. This method is less sensitive and requires careful execution to ensure all solvent is removed without degrading the compound.

-

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

References

Stability and Recommended Storage of H-Glu-Obzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of L-Glutamic acid γ-benzyl ester (H-Glu-Obzl) and outlines recommended storage conditions to ensure its integrity for research and pharmaceutical development. Understanding the stability profile of this protected amino acid is critical for its effective use in peptide synthesis and other applications where purity and integrity are paramount.

Executive Summary

This compound is susceptible to two primary degradation pathways: hydrolysis of the benzyl (B1604629) ester and intramolecular cyclization to form pyroglutamic acid. The stability of this compound is influenced by temperature, pH, and moisture. Proper storage is therefore essential to minimize degradation and preserve the quality of the material.

Data Presentation: Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various suppliers. Adherence to these guidelines will help minimize degradation and maintain the compound's purity.

| Form | Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | 3 years | Recommended for long-term storage. |

| 2-8°C | 2 years | Suitable for shorter-term storage. | |

| Room Temperature | Unspecified | Should be stored in a dry environment. | |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and pyroglutamate (B8496135) formation. These reactions can be influenced by various factors, leading to the formation of impurities.

Hydrolysis of the Benzyl Ester

The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction yields L-Glutamic acid and benzyl alcohol as the primary degradation products. The rate of hydrolysis is dependent on pH and temperature.

Pyroglutamate Formation

Intramolecular cyclization of the γ-carboxyl group with the α-amino group can lead to the formation of pyroglutamic acid and the release of benzyl alcohol. This non-enzymatic reaction is a common degradation pathway for N-terminal glutamic acid residues in peptides and can also occur with the free amino acid derivative. Studies have shown that the rate of pyroglutamate formation is pH-dependent, with increased rates observed at both acidic (pH 4) and basic (pH 8) conditions, and minimal formation at approximately pH 6.2. One study on a similar molecule reported a half-life of approximately 9 months in a pH 4.1 buffer at 45°C.

Visualization of Degradation Pathways

The following diagram illustrates the main degradation pathways of this compound.

Caption: Major degradation routes of this compound.

Experimental Protocols: Forced Degradation Studies

To assess the stability of this compound and identify potential degradation products, forced degradation studies are recommended. A general protocol for such a study is outlined below. This protocol should be adapted based on the specific analytical methods available and the intended application of the compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and thermal stress) and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC grade water, acetonitrile, and other necessary solvents

-

pH meter

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Thermostatically controlled oven

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for stability testing.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate the mixture at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Keep the mixture at room temperature. Withdraw samples at various time points, neutralize with HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature and protected from light. Withdraw samples at various time points and dilute for HPLC analysis.

-

Thermal Degradation: Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). At specified time points, withdraw a sample, dissolve it in the initial solvent, and analyze by HPLC.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathways are hydrolysis of the benzyl ester and the formation of pyroglutamate. By adhering to the recommended storage conditions, particularly low temperatures and dry environments, the integrity of this compound can be maintained. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation studies is highly recommended to identify and quantify potential impurities.

H-Glu(OBzl)-OH: A Technical Guide to its Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OBzl)-OH, also known as L-Glutamic acid γ-benzyl ester, is a pivotal derivative of the amino acid L-glutamic acid. Its principal role in scientific research lies in its application as a protected building block in the synthesis of peptides and polymers. The strategic placement of a benzyl (B1604629) (Bzl) group to protect the γ-carboxyl functional group of glutamic acid is crucial for preventing undesirable side reactions during complex chemical syntheses. This technical guide provides an in-depth overview of the key research applications of H-Glu(OBzl)-OH, with a focus on peptide synthesis and the development of advanced polymeric materials for drug delivery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of H-Glu(OBzl)-OH is essential for its effective application in research and development.

| Property | Value | References |

| Synonyms | L-Glutamic acid γ-benzyl ester, H-Glu(OBzl)-OH | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 153-177 °C | [2] |

| Purity | ≥99% (HPLC) | [2] |

| Solubility | Soluble in methanol, ethanol, ether, benzene, acetone, chloroform, and ethyl acetate. | [3] |

| Storage Conditions | 0-8 °C | [2] |

Key Research Applications

Peptide Synthesis

The primary application of H-Glu(OBzl)-OH is in peptide synthesis, both in solid-phase (SPPS) and solution-phase methodologies. The benzyl ester serves as a robust protecting group for the side chain carboxyl group of glutamic acid, preventing its unintended participation in peptide bond formation.

Role in Peptide Synthesis:

-

Prevention of Side Reactions: During peptide chain elongation, the activated carboxyl group of the incoming amino acid should only react with the N-terminal amino group of the growing peptide chain. The benzyl protection of the glutamic acid side chain ensures this specificity.[4]

-

Compatibility with Synthesis Strategies: The benzyl group is compatible with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategies.[5]

-

Deprotection: The benzyl group is typically removed at the final stage of peptide synthesis under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in the Boc strategy, or through catalytic hydrogenation.[2][5] In the Fmoc strategy, a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers is used for the final cleavage and deprotection.[6]

Experimental Protocol: Incorporation of H-Glu(OBzl)-OH in Fmoc-SPPS

This protocol outlines the general steps for incorporating a glutamic acid residue using Fmoc-Glu(OBzl)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Coupling of Fmoc-Glu(OBzl)-OH:

-

Dissolve Fmoc-Glu(OBzl)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate peptide bond formation.

-

-

Washing: Wash the resin extensively with DMF to remove unreacted amino acid and coupling reagents.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with a solvent like dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the benzyl and other side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to remove scavengers.

-

Lyophilize the crude peptide to obtain a dry powder.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Quantitative Data on Protecting Group Efficiency

While direct, side-by-side comparative studies are limited in the literature, the choice of protecting group for the glutamic acid side chain can influence the overall yield and purity of the synthesized peptide. The benzyl group is a well-established and widely used protecting group. An alternative is the tert-butyl (tBu) group, which is also commonly used in Fmoc-SPPS and is cleaved under milder acidic conditions than the benzyl group.

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages | Typical Crude Peptide Purity |

| Benzyl (Bzl) | Strong acid (e.g., HF, TFMSA, high % TFA)[5] | Robust, stable to many synthetic conditions. | Requires harsh cleavage conditions that can potentially degrade sensitive peptides.[2] | 50-70% (sequence dependent)[7] |

| tert-Butyl (tBu) | Moderate acid (e.g., TFA)[1] | Milder cleavage conditions, compatible with acid-sensitive residues. | Can be prematurely cleaved under certain conditions. | 50-70% (sequence dependent)[7] |

It is important to note that the final yield and purity are highly dependent on the specific peptide sequence, the coupling reagents used, and the optimization of the synthesis protocol.

Diagram: Workflow of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for the incorporation of H-Glu(OBzl)-OH in Fmoc-SPPS.

Polymer Synthesis for Drug Delivery

H-Glu(OBzl)-OH is a key monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a biodegradable and biocompatible polymer with significant potential in drug delivery applications.[3][8] PBLG can self-assemble into nanoparticles, which can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[3]

Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

A common method for synthesizing PBLG is the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) monomer, γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Experimental Protocol: Synthesis of PBLG via Ring-Opening Polymerization

-

Synthesis of BLG-NCA:

-

React H-Glu(OBzl)-OH with a phosgenating agent (e.g., triphosgene) in an anhydrous solvent (e.g., ethyl acetate) under an inert atmosphere (e.g., nitrogen).

-

The reaction is typically carried out at elevated temperatures (e.g., 105°C) for several hours.

-

The resulting BLG-NCA is purified by recrystallization.

-

-

Ring-Opening Polymerization of BLG-NCA:

-

Dissolve the purified BLG-NCA monomer in an anhydrous solvent (e.g., N,N-dimethylformamide - DMF).

-

Initiate the polymerization by adding an initiator, such as a primary amine (e.g., n-hexylamine), to the monomer solution. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[8]

-

Allow the reaction to proceed at room temperature for several days under an inert atmosphere. The polymerization is accompanied by the evolution of carbon dioxide.

-

Precipitate the synthesized PBLG polymer by adding the reaction mixture to a non-solvent, such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

-

Characterization: Characterize the synthesized PBLG for its molecular weight, polydispersity, and structure using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Application in Drug Delivery:

PBLG nanoparticles can be formulated to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Furthermore, the polymer backbone can be modified with targeting ligands or polyethylene (B3416737) glycol (PEG) to enhance circulation time and achieve targeted drug delivery.[3]

Diagram: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG)

Caption: Synthetic pathway for Poly(γ-benzyl-L-glutamate) (PBLG).

Conclusion

H-Glu(OBzl)-OH is an indispensable tool for researchers in the fields of peptide chemistry and materials science. Its role as a protected amino acid enables the precise and efficient synthesis of complex peptides, which are vital for drug discovery and biochemical studies. Furthermore, its use as a monomer for the creation of biocompatible polymers like PBLG opens up exciting avenues for the development of advanced drug delivery systems. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize H-Glu(OBzl)-OH in their scientific endeavors.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of H-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly impacting the yield, purity, and overall efficiency of the process. Among the arsenal (B13267) of available protecting groups for glutamic acid, the benzyl (B1604629) ester (H-Glu(OBzl)-OH) has long been a cornerstone, particularly within the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comprehensive overview of the role of H-Glu(OBzl)-OH, detailing its applications, advantages, and potential pitfalls. We present quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their peptide synthesis endeavors.

The Chemistry and Application of H-Glu(OBzl)-OH in SPPS

L-Glutamic acid possesses a γ-carboxylic acid on its side chain that must be protected during SPPS to prevent side reactions, such as the formation of deletion sequences or branching of the peptide chain. The benzyl ester of the glutamic acid side chain (Glu(OBzl)) offers robust protection under the conditions required for the stepwise assembly of the peptide chain on a solid support.

The primary application of H-Glu(OBzl)-OH is within the Boc/Bzl protection strategy. In this approach, the temporary Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups, including Glu(OBzl), remain intact. These benzyl groups are then removed during the final cleavage of the peptide from the resin, typically with a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This quasi-orthogonality is a key feature of the Boc/Bzl strategy.[2]

Advantages and Limitations of H-Glu(OBzl)-OH

The use of H-Glu(OBzl)-OH in SPPS offers several distinct advantages:

-

Stability: The benzyl ester is stable to the repetitive TFA treatments used for Nα-Boc deprotection, ensuring the integrity of the side chain throughout the synthesis.

-

Compatibility: It is compatible with a wide range of coupling reagents and solvents commonly used in Boc-SPPS.

-

Simultaneous Deprotection: The final cleavage step with strong acids like HF simultaneously removes the Glu(OBzl) group along with other benzyl-based side-chain protecting groups and cleaves the peptide from the resin, streamlining the workup process.[1][3]

However, there are also limitations to consider:

-

Harsh Cleavage Conditions: The requirement for strong, hazardous acids like HF for deprotection necessitates specialized equipment and handling procedures.[3][4]

-

Potential Side Reactions: Under certain conditions, side reactions such as transesterification and anisylation can occur.[5][6] Transesterification can happen during the attachment of the first amino acid to the resin if catalyzed by a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), leading to the formation of methyl esters if methanol (B129727) is present.[5] Anisylation, the alkylation of the glutamic acid side chain by anisole (B1667542) (a common scavenger in HF cleavage), can occur during the final cleavage step.[6]

-

Catalyst Poisoning in Hydrogenolysis: While catalytic hydrogenolysis is an alternative, milder deprotection method, it can be hampered by catalyst poisoning from sulfur-containing residues like methionine and cysteine.[7]

Quantitative Data: A Comparative Overview

The efficiency of peptide synthesis is often measured by coupling efficiency and overall yield. While specific values can vary depending on the peptide sequence and synthesis conditions, the following table provides a comparative summary of typical quantitative data for glutamic acid protection in SPPS.

| Parameter | H-Glu(OBzl)-OH (Boc Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc Strategy) | Notes |

| Coupling Efficiency (per step) | >99% | >99% | Monitored by ninhydrin (B49086) test. Difficult couplings may require double coupling.[8] |

| Overall Crude Peptide Yield | 60 - 80% | 60 - 85% | Highly dependent on peptide length and sequence.[8] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | 50 - 80% | Purification is typically required.[8] |

| Deprotection Conditions | Anhydrous HF or TFMSA | 20-50% Piperidine in DMF | Boc/Bzl strategy requires strong acids. |

| Key Side Reactions | Transesterification, Anisylation, Aspartimide formation (if Asp is present) | Aspartimide formation, Diketopiperazine formation | Side reaction profiles differ between the two strategies.[5][6] |

Experimental Protocols

Detailed and optimized protocols are crucial for successful peptide synthesis. Below are step-by-step methodologies for the key steps involving H-Glu(OBzl)-OH in Boc-SPPS.

Coupling of Boc-Glu(OBzl)-OH

This protocol describes a standard manual coupling procedure on a swollen aminomethylated resin.

Materials:

-

Boc-Glu(OBzl)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Resin with a free amino group (e.g., MBHA resin)

-

10% Diisopropylethylamine (DIEA) in DMF (for neutralization)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then for 20 minutes to remove the Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

-

Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice). Wash with DMF (5x).

-

Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Monitor the coupling completion using the Kaiser (ninhydrin) test. A yellow color indicates a complete reaction. If the test is positive (blue/purple), a second coupling may be necessary.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection using Anhydrous Hydrogen Fluoride (HF)

This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the benzyl protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

Acetic acid solution (for peptide dissolution)

-

HF cleavage apparatus

Procedure:

-

Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Scavenger Addition: Add the appropriate scavenger cocktail. A common mixture is 90% HF, 5% p-cresol, and 5% thioanisole.[8] The choice of scavengers depends on the peptide sequence to prevent side reactions with sensitive amino acids like Trp, Met, and Tyr.

-

HF Condensation: Cool the reaction vessel with a dry ice/acetone bath. Carefully condense the required volume of anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[8] The exact time and temperature may need optimization based on the peptide and resin linkage. For peptides containing Glu(OBzl), cleavage at or below 5°C is recommended to minimize side reactions.[1]

-

HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the residue in the reaction vessel.

-

Washing and Collection: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and other organic impurities. Collect the peptide by centrifugation or filtration.

-

Extraction: Dissolve the crude peptide in a suitable aqueous solvent, such as a dilute acetic acid solution, and lyophilize.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

Conclusion

H-Glu(OBzl)-OH remains a valuable and widely used building block in solid-phase peptide synthesis, particularly within the robust Boc/Bzl strategy. Its stability and compatibility make it a reliable choice for the protection of the glutamic acid side chain. However, researchers must be mindful of the harsh deprotection conditions required and the potential for side reactions. A thorough understanding of the chemistry, careful execution of experimental protocols, and the use of appropriate analytical techniques are paramount to achieving high-purity peptides. This guide provides the foundational knowledge and practical methodologies to effectively utilize H-Glu(OBzl)-OH in the synthesis of complex peptides for research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Material Safety of H-Glu-Obzl

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials they work with is paramount. This guide provides a detailed overview of the material safety data for H-Glu-Obzl, also known as L-Glutamic acid γ-benzyl ester, a compound frequently utilized in peptide synthesis and the development of bioactive molecules.[1] The following sections present its chemical and physical properties, safety protocols, and handling procedures to ensure safe and effective use in a laboratory setting.

Physicochemical Properties

This compound is a derivative of L-Glutamic acid and serves as a critical building block in the synthesis of complex peptides and other biologically active compounds.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1][3][4][5] |

| Melting Point | 162 - 167 °C / 323.6 - 332.6 °F | [3][4][5] |

| 181-182 °C | [6] | |

| Odor | Odorless | [3][4][5] |

| Optical Activity | [α]20/D +19±2°, c = 1% in acetic acid | |

| Purity | ≥99.0% (T) | |

| ≥ 98% (HPLC) | [1] | |

| CAS Number | 1676-73-9 | [1][2][7] |

Hazard Identification and Safety

According to the available safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] However, some sources indicate potential for skin, eye, and respiratory irritation.[6] It is essential to handle the material with appropriate care and use personal protective equipment.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[6]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

-

Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust.[9] Ensure adequate ventilation.[3][4] Wash hands thoroughly after handling.[4][9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4][9] For maintaining product quality, it is recommended to keep it refrigerated at 2-8°C.[4]

-

Incompatible Materials: Oxidizing agents.[4]

Emergency and First Aid Procedures

In case of exposure, the following first aid measures should be taken. Immediate medical attention is required in some cases.[3][4]

Spill and Disposal Procedures

In the event of a spill, appropriate containment and disposal methods must be followed.

-

Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[9] Ensure adequate ventilation.[3][4]

-

Spill Containment: For small spills, use appropriate tools to place the material into a suitable waste disposal container.[9] For large spills, shovel the material into a convenient waste disposal container.[9]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding environment, such as carbon dioxide or dry chemical extinguishers for small fires, and water spray, fog, or foam for large fires.[3][9]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological and Ecological Information

-

Acute Toxicity: No acute toxicity information is available for this product.[3]

-

Environmental Hazards: The product contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3]

Disclaimer: This document is intended as an in-depth technical guide and is based on publicly available Material Safety Data Sheets. It is not a substitute for the official MSDS provided by the manufacturer. Researchers should always consult the original MSDS for the most current and complete information before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.cn [capotchem.cn]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. gamma-Benzyl L-glutamate | 1676-73-9 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. L-Glutamic acid, 5-(phenylmethyl) ester | C12H15NO4 | CID 122337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to L-Glutamic Acid γ-Benzyl Ester: Commercial Availability, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-benzyl ester is a pivotal derivative of L-glutamic acid, widely employed in peptide synthesis, polymer chemistry, and the development of novel drug delivery systems. Its γ-ester protection allows for selective chemical modifications at the α-amino and α-carboxylic acid groups, making it an invaluable tool in the construction of complex biomolecules. This guide provides a comprehensive overview of its commercial suppliers, purity standards, and key experimental protocols relevant to its application in research and development.

Commercial Suppliers and Purity Specifications

The commercial availability of L-Glutamic acid γ-benzyl ester is robust, with several chemical suppliers offering various grades and purity levels. The choice of supplier and product grade is critical and should be aligned with the specific requirements of the intended application, from routine synthesis to cGMP-compliant manufacturing. Purity is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), titration (often denoted as %T), and chiral HPLC to determine enantiomeric purity.

Below is a summary of prominent commercial suppliers and their stated purity for L-Glutamic acid γ-benzyl ester and its common derivatives.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| Sigma-Aldrich | L-Glutamic acid γ-benzyl ester | 1676-73-9 | ≥99.0% | Titration (T) |

| Chem-Impex | L-Glutamic acid γ-benzyl ester | 1676-73-9 | ≥98% | HPLC |

| Chem-Impex | Boc-L-glutamic acid γ-benzyl ester | 13574-13-5 | ≥99.5% | Chiral HPLC |

| Chem-Impex | Fmoc-L-glutamic acid γ-benzyl ester | 123639-61-2 | ≥99.5% | Chiral HPLC |

| Santa Cruz Biotechnology | L-Glutamic acid γ-benzyl ester | 1676-73-9 | Not Specified | - |

| MedChemExpress | L-Glutamate-γ-benzyl ester | 1676-73-9 | Not Specified | - |

| Tokyo Chemical Industry (TCI) | L-Glutamic Acid 1-Benzyl Ester | 13030-09-6 | >98.0% | HPLC, Titration (T) |

| ChemicalBook Suppliers | gamma-Benzyl L-glutamate | 1676-73-9 | 98% - 99% | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the successful application of L-Glutamic acid γ-benzyl ester in research. The following sections provide established protocols for its synthesis, purification, and analysis.

Synthesis of L-Glutamic Acid γ-Benzyl Ester

This protocol describes a common method for the synthesis of L-Glutamic acid γ-benzyl ester from L-glutamic acid and benzyl (B1604629) alcohol.

Materials:

-

L-glutamic acid

-

Benzyl alcohol

-

60% Sulfuric acid

-

Sodium bicarbonate

-

Ice

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.

-

Heat the mixture to 70°C and stir for 45 minutes.

-

Cool the solution and apply a reduced pressure of approximately 100 mm.

-

Raise the temperature back to 70°C and distill off the water for about 4.5 hours.

-

After cooling, slowly add the viscous reaction mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

-

Collect the resulting precipitate by filtration and wash with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

-

Air-dry the precipitate.

-

Triturate the dried solid with 2 liters of ether and dry to yield the final product.

Purification by Recrystallization

For applications requiring high purity, recrystallization is a standard purification technique.

Materials:

-

Crude L-Glutamic acid γ-benzyl ester

-

Water

Procedure:

-

Dissolve the crude product in a minimal amount of hot water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then refrigerate overnight to promote crystallization.

-

Collect the crystals by filtration, wash with cold water, and then with an organic solvent like tetrahydrofuran (B95107) (THF).

-

Air-dry the purified crystals, followed by drying in vacuo at room temperature.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of L-Glutamic acid γ-benzyl ester and its derivatives.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 or equivalent

-

Column: Inertsil C18 (250 mm × 3.0 mm, 5 µm particle size)

-

Mobile Phase A: Water + 0.1% (v/v) Methanesulfonic acid (MSA)

-

Mobile Phase B: Acetonitrile + 0.1% (v/v) MSA

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase composition.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 210 nm

-

Injection Volume: 0.5 - 1.0 µL

Procedure:

-

Prepare a standard solution of L-Glutamic acid γ-benzyl ester of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare the sample solution by dissolving the product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time of the main peak and the area percentage of any impurities. The retention time for γ-benzyl ester of glutamic acid has been reported to be around 2.4 minutes under specific conditions.[1]

Role in Research and Drug Development

L-Glutamic acid γ-benzyl ester primarily serves as a protected amino acid in peptide and polymer synthesis. There is limited evidence to suggest it has a direct role as a signaling molecule in biological pathways. Instead, its significance lies in its utility as a building block for creating more complex molecules with therapeutic or research applications.

Application in Polymer-Based Drug Delivery

A major application of L-Glutamic acid γ-benzyl ester is in the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) and its copolymers. These polymers can self-assemble into nanoparticles, micelles, or hydrogels, which are used as carriers for targeted and controlled drug delivery.

Caption: Workflow for the use of L-Glutamic acid γ-benzyl ester in drug delivery.

Role as a "Caged" Glutamate (B1630785)

In neuroscience research, L-Glutamic acid γ-benzyl ester can be considered a "caged" form of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[2] The benzyl ester group renders the molecule inactive at glutamate receptors. This property is exploited in studies where the controlled release of glutamate is desired.[3] The ester bond can be cleaved under specific conditions, such as alkaline hydrolysis, to release active L-glutamic acid.[3] This allows for precise spatial and temporal control over neuronal excitation in experimental settings.

Caption: Conceptual pathway of L-Glutamic acid γ-benzyl ester as a caged glutamate.

Conclusion

L-Glutamic acid γ-benzyl ester is a cornerstone molecule for chemical biologists, medicinal chemists, and materials scientists. Its commercial availability in high purity grades, coupled with well-established protocols for its synthesis and modification, ensures its continued and widespread use. While not a direct effector in signaling pathways, its role as a protected precursor for the neurotransmitter glutamate and as a monomer for advanced drug delivery systems places it at the forefront of research in neuroscience and pharmaceutical development. A thorough understanding of its properties and the available experimental methodologies is essential for leveraging its full potential in scientific innovation.

References

Spectroscopic Profile of L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH), a critical building block in peptide synthesis and various pharmaceutical applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for H-Glu(OBzl)-OH. It is important to note that while IR and Mass Spectrometry data are based on characteristic functional group analysis and fragmentation patterns, the NMR data presented are predicted values. These predictions are derived from spectral data of closely related structures, such as N-Boc protected L-Glutamic acid γ-benzyl ester, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for H-Glu(OBzl)-OH

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (5H) | ~7.35 | Multiplet | - |

| Benzyl CH₂ | ~5.12 | Singlet | - |

| α-CH | ~3.80 | Triplet | ~6.0 |

| γ-CH₂ | ~2.50 | Triplet | ~7.5 |

| β-CH₂ | ~2.10 | Multiplet | - |

| α-NH₂ | Variable (broad) | Singlet | - |

| α-COOH | Variable (broad) | Singlet | - |

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

Table 2: Predicted ¹³C NMR Spectroscopic Data for H-Glu(OBzl)-OH

| Carbon Atom | Chemical Shift (δ, ppm) |

| α-COOH | ~175 |

| γ-C=O (ester) | ~173 |

| Aromatic C (quaternary) | ~136 |

| Aromatic CH | ~128.5 |

| Aromatic CH | ~128.2 |

| Aromatic CH | ~128.0 |

| Benzyl CH₂ | ~66.5 |

| α-CH | ~53.0 |

| γ-CH₂ | ~30.0 |

| β-CH₂ | ~27.0 |

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

Table 3: Characteristic IR Absorption Bands for H-Glu(OBzl)-OH

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | Hydrogen-bonded O-H stretch |

| N-H (Amine) | 3400-3200 | Medium | N-H stretch |

| C-H (Aromatic) | 3100-3000 | Medium | C-H stretch |

| C-H (Aliphatic) | 3000-2850 | Medium | C-H stretch |

| C=O (Ester) | ~1735 | Strong | C=O stretch |

| C=O (Carboxylic Acid) | ~1710 | Strong | C=O stretch |

| C=C (Aromatic) | 1600-1450 | Medium-Weak | C=C ring stretching |

| C-O (Ester) | 1300-1150 | Strong | C-O stretch |

Table 4: Expected Mass Spectrometry Fragmentation for H-Glu(OBzl)-OH

| m/z | Ion | Fragmentation Pathway |

| 238.0923 | [M+H]⁺ | Molecular ion peak (protonated) |

| 220.0817 | [M+H - H₂O]⁺ | Loss of water |

| 192.0868 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |

| 148.0606 | [M+H - C₇H₇O]⁺ | Loss of benzyloxy group |

| 130.0500 | [M+H - C₇H₇O - H₂O]⁺ | Loss of benzyloxy and water |

| 91.0548 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of H-Glu(OBzl)-OH in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For quantitative NMR (qNMR), a precisely weighed internal standard is added.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals.

-

3. ¹³C NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

KBr Pellet Method:

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

2. Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of H-Glu(OBzl)-OH (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

2. Data Acquisition:

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂) Flow: 1-2 L/min.

-

Drying Gas (N₂) Flow: 8-10 L/min.

-

Drying Gas Temperature: 250-300 °C.

-

-

Mass Analyzer Parameters:

-

Mass Range: m/z 50-500.

-

For tandem MS (MS/MS), select the precursor ion ([M+H]⁺ at m/z 238.1) and apply a collision energy to induce fragmentation.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like H-Glu(OBzl)-OH.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application